![molecular formula C6H10N4O2 B1606320 3-methyl-6-(1-methylhydrazinyl)pyrimidine-2,4(1H,3H)-dione CAS No. 42747-84-2](/img/structure/B1606320.png)
3-methyl-6-(1-methylhydrazinyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
3-methyl-6-(1-methylhydrazinyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that is widely used in scientific research. It is a potent inhibitor of dihydroorotate dehydrogenase, an enzyme that is essential for the production of pyrimidine nucleotides.
Scientific Research Applications
Antithrombotic Applications
One of the significant applications of compounds related to 3-methyl-6-(1-methylhydrazinyl)pyrimidine-2,4(1H,3H)-dione is in the development of antithrombotic medications. Research by Furrer, Wágner, and Fehlhaber (1994) synthesized a compound, 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, which is a representative of new antithrombotic compounds showing favorable cerebral and peripheral effects (Furrer, Wágner, & Fehlhaber, 1994).
Role in Free Radical Oxidation
Studies have investigated the impact of pyrimidine-2,4(1H,3H)-dione derivatives on free radical oxidation, particularly in whole blood and bone marrow. Meshcheryakova et al. (2022) explored the effects of these derivatives on reactive oxygen species generation and lipid peroxidation, indicating their potential in therapy and prevention of various pathological processes (Meshcheryakova et al., 2022).
Computational and Structural Analysis
The synthesis and structural analysis of pyrimidine derivatives have been a focus of research to understand their electronic structures and potential applications. Ashraf et al. (2019) reported on the synthesis of various pyrido[2,3-d]pyrimidine derivatives, employing density functional theory (DFT) for analyzing their electronic structures, indicating potential applications in various fields (Ashraf et al., 2019).
Synthesis and Reactivity Studies
Gelling and Wibberley (1969) described the synthesis and reactivity of pyrido[3,4-d]pyrimidin-4(3H)-ones and pyrimidine-2,4(1H,3H)-diones. Their work provides insights into the chemical properties and potential applications of these compounds in various scientific fields (Gelling & Wibberley, 1969).
properties
IUPAC Name |
6-[amino(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-9-5(11)3-4(10(2)7)8-6(9)12/h3H,7H2,1-2H3,(H,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUOCQPUWMVVJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359150 | |
Record name | BAS 00444396 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-6-(1-methylhydrazinyl)pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
42747-84-2 | |
Record name | BAS 00444396 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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